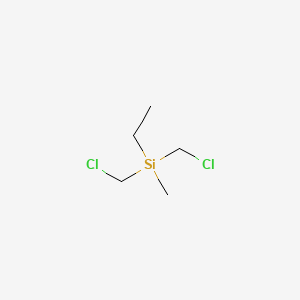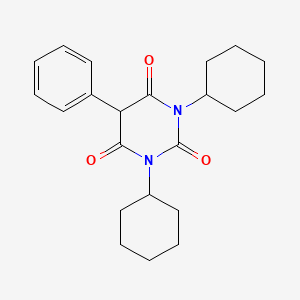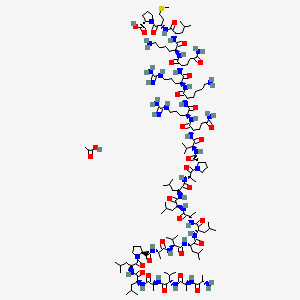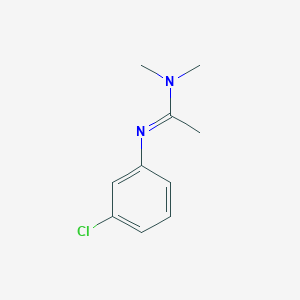![molecular formula C10H8Cl2O4 B14751235 Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis- CAS No. 1889-01-6](/img/structure/B14751235.png)
Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis-: is a chemical compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two acetyl chloride groups attached to a 1,4-phenylenebis(oxy) backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- typically involves the reaction of 1,4-phenylenebis(oxy) with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
1,4-phenylenebis(oxy)+2Acetyl chloride→Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis-
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to obtain a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form acetic acid and the corresponding diol.
Oxidation and Reduction: While less common, the aromatic ring in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted acetyl derivatives.
Hydrolysis: Acetic acid and 1,4-phenylenebis(oxy) diol.
Oxidation: Oxidized aromatic compounds depending on the specific conditions used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of acetyl groups.
- Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Potential use in the synthesis of pharmaceuticals where acetylation is a key step.
- Research into its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of polymers and resins.
- Employed in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- primarily involves its reactivity as an acylating agent. The acetyl chloride groups can react with nucleophiles, leading to the formation of acetylated products. This reactivity is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Acetyl chloride: A simpler acyl chloride used in similar reactions but lacks the aromatic backbone.
Benzoyl chloride: Another acyl chloride with an aromatic ring but different reactivity due to the benzoyl group.
Phthaloyl chloride: Contains two acyl chloride groups attached to a phthalic acid backbone, used in polymer synthesis.
Uniqueness: Acetyl chloride, 2,2’-[1,4-phenylenebis(oxy)]bis- is unique due to its dual acetyl chloride groups attached to an aromatic ether backbone. This structure imparts specific reactivity and properties that are distinct from other acyl chlorides, making it valuable in specialized synthetic applications .
Propriétés
Numéro CAS |
1889-01-6 |
|---|---|
Formule moléculaire |
C10H8Cl2O4 |
Poids moléculaire |
263.07 g/mol |
Nom IUPAC |
2-[4-(2-chloro-2-oxoethoxy)phenoxy]acetyl chloride |
InChI |
InChI=1S/C10H8Cl2O4/c11-9(13)5-15-7-1-2-8(4-3-7)16-6-10(12)14/h1-4H,5-6H2 |
Clé InChI |
FUWCOOOJEXYFSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)Cl)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)


![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)





